

Synthesis and Characterization of Drometrizole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Benzotriazol-2-yl-4-methyl-phenolate

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Executive Summary

Drometrizole, chemically designated as 2-(2-Hydroxy-5-methylphenyl)benzotriazole (CAS: 2440-22-4), is a highly efficient, photostable ultraviolet (UV) absorber belonging to the hydroxyphenyl benzotriazole class[1][2]. It is a critical component in the stabilization of polymers, engineering plastics, and dermatological formulations due to its broad-spectrum absorption capabilities across the UVA and UVB regions[3][4]. This whitepaper provides an in-depth, self-validating methodological framework for the synthesis and analytical characterization of Drometrizole, emphasizing the mechanistic causality behind each experimental parameter.

Mechanistic Principles of Photostabilization

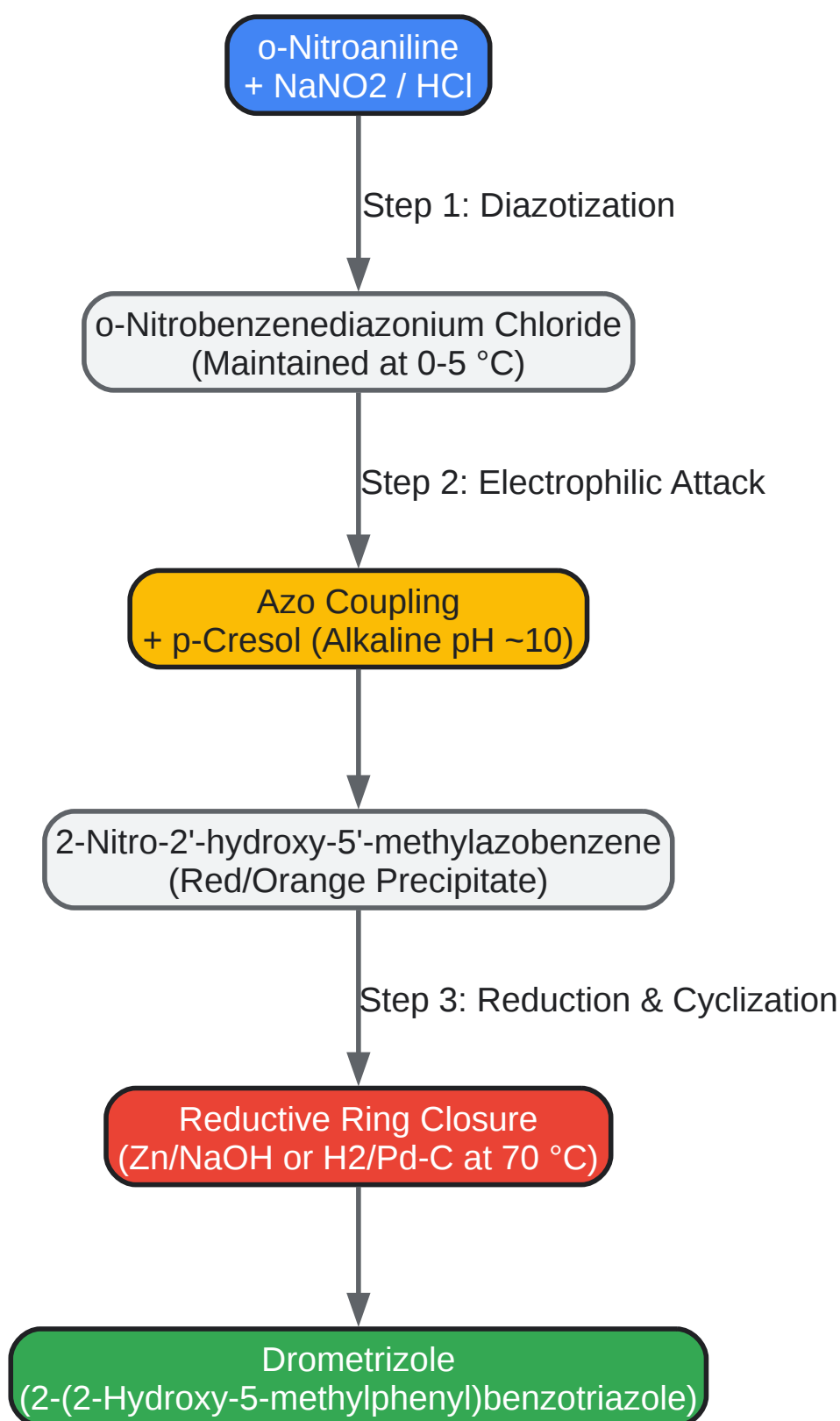
The exceptional photostability of Drometrizole is governed by its molecular architecture, specifically the conjugated π -electron system and the critical intramolecular hydrogen bond formed between the phenolic hydroxyl group and the triazole nitrogen[5].

Upon exposure to UV radiation, the molecule absorbs photons (peaking around 303 nm for UVB and exhibiting a shoulder at 344 nm for UVA)[5][6]. This absorption triggers an Excited-

State Intramolecular Proton Transfer (ESIPT). The molecule rapidly transitions from its ground-state enol form to an excited-state keto form. Because the keto form is highly unstable, it undergoes rapid internal conversion, dissipating the absorbed energy as harmless thermal energy (heat) via non-radiative vibrational pathways[5]. The molecule then reverts to its original ground state, ready to absorb another photon. This closed-loop photophysical cycle prevents the generation of reactive oxygen species (ROS) or free radicals, ensuring long-term matrix integrity[3][5].

Synthetic Workflow and Mechanistic Rationale

The industrial and laboratory-scale synthesis of Drometrizole relies on a robust three-step classical sequence: Diazotization, Azo Coupling, and Reductive Ring Closure[7][8].



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Synthetic workflow of Drometrizole from o-nitroaniline and p-cresol.

Step-by-Step Experimental Protocol

As a self-validating system, the following protocol integrates in-process quality control checks to ensure high yield and purity.

Step 1: Diazotization of o-Nitroaniline

- Causality: Diazonium salts are thermodynamically unstable. If the temperature exceeds 5 °C, the diazonium salt will decompose into o-nitrophenol, releasing nitrogen gas and drastically reducing the yield[8].
- Procedure:
 - Suspend 0.5 mol of o-nitroaniline in 250 mL of water containing 1.25 mol of concentrated hydrochloric acid (HCl).
 - Cool the suspension to 0–5 °C using an ice-salt bath.
 - Prepare a solution of 0.52 mol of sodium nitrite (NaNO₂) in 100 mL of water and pre-cool it to 0 °C.
 - Add the NaNO₂solution dropwise to the amine suspension under vigorous stirring, ensuring the internal temperature never exceeds 5 °C.
 - Validation Check: After 1 hour of stirring, spot the solution on starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid, indicating complete diazotization. Add a small amount of sulfamic acid to quench the excess nitrous acid.

Step 2: Azo Coupling with p-Cresol

- Causality: The coupling reaction requires an electron-rich aromatic ring. Dissolving p-cresol in sodium hydroxide deprotonates the hydroxyl group to form a phenoxide ion, strongly activating the ortho position for electrophilic aromatic substitution by the diazonium cation[7][8].
- Procedure:
 - Dissolve 0.5 mol of p-cresol in 300 mL of a 10% NaOH aqueous solution. Cool to 0–5 °C.

- Slowly transfer the cold diazonium chloride solution into the alkaline p-cresol solution over 45 minutes. Maintain the pH between 10 and 11 by adding additional NaOH if necessary.
- Stir the mixture for 3 hours at $< 10\text{ }^{\circ}\text{C}$.
- Validation Check: The formation of a thick, dark red/orange precipitate (2-nitro-2'-hydroxy-5'-methylazobenzene) visually confirms successful azo coupling. Filter and wash the intermediate with cold distilled water.

Step 3: Reductive Ring Closure

- Causality: The reduction of the nitro group to a hydroxylamine/amine intermediate is required to trigger an intramolecular condensation with the azo nitrogen, closing the triazole ring[2][8]. Zinc in an alkaline medium provides a controlled, mild reduction pathway.
- Procedure:
 - Suspend the azo intermediate in a 1:1 (v/v) mixture of ethanol and water (approx. 700 mL) [2].
 - Add 1.0 mol of NaOH and heat the mixture to $70\text{ }^{\circ}\text{C}$.
 - Gradually add 1.5 mol of Zinc powder in small portions over 1 hour to manage the exothermic reaction. Alternatively, catalytic hydrogenation (H_2 gas, Pd/C catalyst) can be utilized for cleaner industrial scale-up[2].
 - Reflux the mixture for 4 hours.
 - Validation Check: The reaction is complete when the deep red color of the azo dye completely dissipates, yielding a pale yellow/colorless solution.
 - Filter the hot solution to remove zinc oxide (ZnO) residues. Acidify the filtrate with dilute HCl to pH 5-6 to precipitate the crude Drometrizole.
 - Recrystallize from hot ethanol to obtain a pure, white to off-white crystalline powder[1].

Analytical Characterization & Validation

Rigorous analytical characterization is mandatory to verify the structural integrity and purity of the synthesized Drometrizole. The presence of the intramolecular hydrogen bond is the most critical feature to validate, as it dictates the UV-absorbing efficacy^{[1][3]}.

Quantitative Data Summary

The following table summarizes the expected spectroscopic data required to validate the Drometrizole structure:

| Analytical Technique | Key Parameter / Signal | Structural Assignment & Causality |
|---|--|--|
| UV-Vis (in Ethanol) | $\lambda_{\text{max}} \sim 303 \text{ nm}, 344 \text{ nm}$ | Corresponds to the $\pi \rightarrow \pi^*$ transitions of the conjugated benzotriazole core, confirming broad-spectrum UV absorption[5][6]. |
| FT-IR (KBr disc) | $\sim 3000\text{--}3400 \text{ cm}^{-1}$ (broad) | Confirms the presence of the phenolic -OH group. The broadness indicates strong intramolecular hydrogen bonding[1][9]. |
| FT-IR (KBr disc) | $\sim 1590 \text{ cm}^{-1}$ | Characteristic C=N stretching vibration of the newly formed triazole ring[9]. |
| $^1\text{H NMR}$ (CDCl_3 , 400 MHz) | $\delta \sim 11.3 \text{ ppm}$ (s, 1H) | Phenolic -OH proton. The extreme downfield shift is the definitive proof of the strong intramolecular hydrogen bond with the triazole nitrogen[1]. |
| $^1\text{H NMR}$ (CDCl_3 , 400 MHz) | $\delta 7.0\text{--}8.0 \text{ ppm}$ (m, 7H) | Aromatic protons corresponding to the fused benzotriazole system and the substituted cresol ring[1]. |
| $^1\text{H NMR}$ (CDCl_3 , 400 MHz) | $\delta \sim 2.3 \text{ ppm}$ (s, 3H) | Singlet corresponding to the Ar-CH ₃ (methyl group) on the phenol ring[1]. |

Interpretation of Results

The $^1\text{H NMR}$ spectrum is the definitive diagnostic tool. The singlet at $\sim 11.3 \text{ ppm}$ is highly deshielded, proving that the proton is locked in a hydrogen bond between the oxygen and the nitrogen ($\text{O-H}\cdots\text{N}$). If the ring closure fails and the azo intermediate remains, this specific

highly deshielded peak will be absent or shifted, and the UV-Vis spectrum will exhibit a significant bathochromic shift into the visible region (red color) rather than the required UV region[1][5].

Conclusion

The synthesis of Drometrizole via diazotization, azo coupling, and reductive cyclization is a highly reliable pathway when strict thermodynamic and pH controls are maintained. By validating the structural formation through NMR and UV-Vis spectroscopy—specifically confirming the ESIPT-enabling intramolecular hydrogen bond—researchers can guarantee the compound's efficacy. Its ability to dissipate UV energy non-radiatively makes it an indispensable asset in the formulation of photostable polymers, cosmetics, and advanced material coatings[4][5].

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